1-ETHYL-N-(THIOPHEN-2-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE
Overview
Description
1-ETHYL-N-(THIOPHEN-2-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science
Preparation Methods
The synthesis of 1-ETHYL-N-(THIOPHEN-2-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine and thiophene-2-carboxaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between ethylamine and thiophene-2-carboxaldehyde.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the tetrazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to enhance yield and efficiency.
Chemical Reactions Analysis
1-ETHYL-N-(THIOPHEN-2-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the thiophene ring, leading to the formation of various addition products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ETHYL-N-(THIOPHEN-2-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-ETHYL-N-(THIOPHEN-2-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-ETHYL-N-(THIOPHEN-2-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE can be compared with other similar compounds, such as:
1-ETHYL-N-(THIOPHEN-2-YLMETHYL)-1,2,3,4-TETRAZOL-5-OL: This compound has a hydroxyl group instead of an amine group, leading to different chemical and biological properties.
1-ETHYL-N-(THIOPHEN-2-YLMETHYL)-1,2,3,4-TETRAZOL-5-THIONE: This compound has a thione group, which may impart different reactivity and applications.
1-ETHYL-N-(THIOPHEN-2-YLMETHYL)-1,2,3,4-TETRAZOL-5-CARBOXYLIC ACID: The presence of a carboxylic acid group can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific structural features and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-ethyl-N-(thiophen-2-ylmethyl)tetrazol-5-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S/c1-2-13-8(10-11-12-13)9-6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBWXQIEMQPRQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.